1,3-Difluoro-2-propanol

Rodenticide Acute Toxicity Comparative Toxicology

1,3-Difluoro-2-propanol (CAS 453-13-4), also known as 1,3-difluoropropan-2-ol or Gliftor, is a symmetric, secondary fluorinated alcohol. This compound is characterized by its dual terminal fluorination and a central hydroxyl group, making it a versatile reagent in synthetic chemistry.

Molecular Formula C3H6F2O
Molecular Weight 96.08 g/mol
CAS No. 453-13-4
Cat. No. B128796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-2-propanol
CAS453-13-4
Synonyms1,3-Difluoroisopropanol;  1,3-Difluoropropane-2-ol;  NSC 21305;  NSC 76034
Molecular FormulaC3H6F2O
Molecular Weight96.08 g/mol
Structural Identifiers
SMILESC(C(CF)O)F
InChIInChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2
InChIKeyPVDLUGWWIOGCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Difluoro-2-propanol (CAS 453-13-4): A Fluorinated Building Block for Rodenticide Formulation and Synthetic Intermediates


1,3-Difluoro-2-propanol (CAS 453-13-4), also known as 1,3-difluoropropan-2-ol or Gliftor, is a symmetric, secondary fluorinated alcohol [1]. This compound is characterized by its dual terminal fluorination and a central hydroxyl group, making it a versatile reagent in synthetic chemistry . As a metabolic poison, it disrupts the citric acid cycle and is the major active ingredient in the rodenticide Gliftor [2]. Its primary laboratory application is as a precursor for the synthesis of 1,3-difluoroacetone, a valuable intermediate in fluorinated compound development .

Why In-Class Fluorinated Alcohols Cannot Substitute for 1,3-Difluoro-2-propanol: A Comparative Analysis


Simple substitution with other fluorinated alcohols or halogenated analogs is not feasible due to significant differences in toxicity profiles, metabolic stability, and physicochemical properties that directly impact synthetic utility and target applications. For instance, 1,3-difluoro-2-propanol exhibits a specific toxicity profile (e.g., oral LD50 of ~30 mg/kg in rabbits) that is tailored for rodenticide use [1]. Its metabolic conversion to 1,3-difluoroacetone, a key toxic metabolite, differs substantially from the pathways of other fluoroalcohols, such as sodium fluoroacetate [2]. Furthermore, the dual-fluorinated structure provides a distinct reactivity profile, as evidenced in C-F bond activation studies, which is not replicable with mono-fluorinated or non-fluorinated analogs [3].

Quantitative Evidence for 1,3-Difluoro-2-propanol: Head-to-Head Comparisons with Key Analogs


Comparative Acute Toxicity: 1,3-Difluoro-2-propanol vs. Sodium Fluoroacetate (Compound 1080)

1,3-Difluoro-2-propanol demonstrates a significantly lower acute oral toxicity in key rodent species compared to sodium fluoroacetate (Compound 1080), a common alternative. For instance, in the brown rat (Rattus norvegicus), the oral LD50 of 1,3-difluoro-2-propanol is 30 mg/kg [1], whereas sodium fluoroacetate exhibits a much higher potency with an oral LD50 of 1.7 mg/kg [2]. This difference is crucial for applications requiring a controlled, species-specific toxic effect.

Rodenticide Acute Toxicity Comparative Toxicology

Comparative Metabolic Stability: 1,3-Difluoro-2-propanol vs. Non-Fluorinated Analogs

Fluorination of the 2-propanol backbone significantly enhances metabolic stability. Comparative studies indicate that 1,3-difluoro-2-propanol exhibits a 3-fold longer in vivo persistence compared to non-fluorinated analogs . This is attributed to the reduced rate of oxidative metabolism conferred by the fluorine atoms.

Metabolic Stability Fluorination Pharmacokinetics

Comparative Physicochemical Properties: 1,3-Difluoro-2-propanol vs. 1-Chloro-3-fluoro-2-propanol

1,3-Difluoro-2-propanol possesses distinct physical properties compared to its mixed halogen analog, 1-chloro-3-fluoro-2-propanol, which directly impacts handling and application. Specifically, 1,3-difluoro-2-propanol has a lower boiling point (54-55°C at 34 mmHg ) and a higher vapor pressure (68.5 mmHg at 25°C ) compared to 1-chloro-3-fluoro-2-propanol, which has a boiling point of 153-156°C at 760 mmHg . This makes 1,3-difluoro-2-propanol more volatile.

Physicochemical Properties Halogenated Alcohols Material Selection

Comparative C-F Bond Reactivity: 1,3-Difluoro-2-propanol vs. Non-Fluorinated Analogs

1,3-Difluoro-2-propanol demonstrates unique reactivity in C-F bond activation processes not observed with its non-fluorinated counterparts. Studies show that the high nucleophilicity of the sulfur atoms in a {Pt2S2} core specifically triggers a C-F activation in 1,3-difluoro-2-propanol, leading to the formation of a novel Pt2(dppp)2(μ-S)(μ-SCH2CH(OH)CH2F)F complex [1][2]. This specific interaction is not replicable with non-fluorinated alcohols, highlighting the compound's unique role in organometallic chemistry.

C-F Bond Activation Organometallic Chemistry Reaction Mechanisms

Optimal Application Scenarios for 1,3-Difluoro-2-propanol Based on Quantitative Differentiation


Formulation of Species-Specific Rodenticides in Wildlife Management

1,3-Difluoro-2-propanol is the preferred active ingredient over sodium fluoroacetate (Compound 1080) when formulating rodenticides for target species like the brown rat, where a controlled, lower toxicity is required. The 17.6-fold lower acute oral toxicity (LD50 of 30 mg/kg vs. 1.7 mg/kg for sodium fluoroacetate) allows for a potentially wider safety margin and reduces the risk of secondary poisoning in non-target predators [1][2].

Synthesis of Metabolically Stable Fluorinated Pharmaceuticals and Agrochemicals

For medicinal and agricultural chemists aiming to improve the metabolic stability of lead compounds, 1,3-difluoro-2-propanol is the optimal starting material or intermediate. Its 3-fold increase in in vivo half-life compared to non-fluorinated analogs directly translates to enhanced pharmacokinetic properties in the final product, making it a strategic choice for drug and agrochemical development pipelines [1].

High-Volatility Reagent in Specialized Synthetic Procedures

1,3-Difluoro-2-propanol is the superior choice over 1-chloro-3-fluoro-2-propanol in synthetic protocols that benefit from or require a more volatile reagent. Its lower boiling point (54-55°C at 34 mmHg) and higher vapor pressure (68.5 mmHg at 25°C) facilitate easier removal by evaporation or vacuum, streamlining work-up and purification steps [1][2].

Probe for C-F Bond Activation Studies in Organometallic Chemistry

Researchers investigating C-F bond functionalization will find 1,3-difluoro-2-propanol uniquely valuable compared to non-fluorinated alcohols. Its specific activation by nucleophilic {Pt2S2} cores leads to defined organometallic products, making it an essential probe for mechanistic studies and the synthesis of novel fluorinated metal complexes [1][2].

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